molecular formula C13H12BrNO3 B1600841 Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 865996-16-3

Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B1600841
CAS No.: 865996-16-3
M. Wt: 310.14 g/mol
InChI Key: UEPVZNYZDVBQBD-UHFFFAOYSA-N
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Description

Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a bromine atom at the 5-position, a carbonyl group at the 4-position, and a benzyl ester group at the 1-position of the dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid.

    Esterification: The carboxylic acid is then esterified with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

    Purification: The resulting ester is purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and automated purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Modulating Receptors: It may interact with cellular receptors, altering their signaling pathways and affecting cellular responses.

    Disrupting Cellular Processes: The compound can interfere with various cellular processes, such as DNA replication, protein synthesis, and cell division, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

    5-Bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylic acid: Lacks the benzyl ester group but shares the core dihydropyridine structure.

    Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: Similar structure but without the bromine atom at the 5-position.

    Benzyl 5-chloro-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: Similar structure with a chlorine atom instead of bromine at the 5-position.

Uniqueness: Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

benzyl 5-bromo-4-oxo-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPVZNYZDVBQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=C(C1=O)Br)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470080
Record name Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865996-16-3
Record name Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Reactant of Route 3
Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Reactant of Route 4
Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Reactant of Route 5
Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Reactant of Route 6
Benzyl 5-bromo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

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